molecular formula C20H18N6OS B2542940 N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-83-3

N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2542940
CAS No.: 868967-83-3
M. Wt: 390.47
InChI Key: FTNRLHZGNBOKAG-UHFFFAOYSA-N
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Description

N-Phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-2-yl group and at position 6 with a thioacetamide-linked phenethyl chain.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-18(22-13-11-15-6-2-1-3-7-15)14-28-19-10-9-17-23-24-20(26(17)25-19)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNRLHZGNBOKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a phenethyl group and a thioacetamide moiety linked to a triazolo-pyridazine scaffold. Its molecular formula is C18H18N5OSC_{18}H_{18}N_5OS . The presence of the triazole and pyridazine rings is significant for its biological activity, as these heterocycles are often associated with various pharmacological effects.

Table 1: Structural Features

ComponentDescription
Phenethyl GroupContributes to lipophilicity and receptor binding
Triazolo-Pyridazine ScaffoldImplicated in various biological activities
Thioacetamide MoietyPotentially enhances bioactivity

Anti-inflammatory Properties

Compounds containing thioacetamide moieties are often investigated for their anti-inflammatory effects. For example, studies have shown that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial potential of compounds with triazole and pyridazine structures has been documented extensively. These compounds often exhibit broad-spectrum activity against bacteria and fungi. In vitro studies suggest that modifications to the sulfur-containing moiety can enhance the antimicrobial efficacy of related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the Pyridazine Ring : Variations can significantly affect receptor binding affinity and selectivity.
  • Length of the Alkyl Chain : Modifying the length can influence solubility and permeability.
  • Presence of Electron-Withdrawing Groups : These can enhance reactivity and biological potency.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Substituent VariationAlters binding affinity
Alkyl Chain LengthInfluences solubility and absorption
Electron-Withdrawing GroupsIncreases reactivity

Study 1: Antitumor Efficacy

In a study evaluating a series of triazole derivatives similar to this compound, researchers reported IC50 values ranging from 20 µM to 50 µM against A549 lung cancer cells. The study highlighted that specific modifications to the triazole ring improved cytotoxicity significantly .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on a thioacetamide derivative demonstrated its ability to inhibit LPS-induced nitric oxide production in macrophages. The compound reduced inflammatory markers by up to 70%, indicating strong potential for therapeutic applications in inflammatory diseases .

Scientific Research Applications

Cytotoxic Activity

Research has demonstrated that N-phenethyl derivatives exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in studies:

Compound Cell Line IC50 (μM)
3dHeLa29
3bMCF-773

These results suggest that specific substituents enhance the lipophilicity and interaction with biological targets, leading to increased cytotoxic effects against cancer cells.

Anti-inflammatory Activity

Triazole derivatives, including N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, have shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Studies indicate significant reductions in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, highlighting their potential for treating inflammatory conditions.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:

Synthesis and Evaluation

A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in side chains significantly influenced the cytotoxic profile.

Structure-Activity Relationship (SAR)

Investigations into SAR revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs (Table 1), focusing on structural variations, biological activity, and physicochemical properties.

Table 1: Comparative Analysis of N-Phenethyl-2-((3-(Pyridin-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetamide and Analogs

Compound Name Structural Features Biological Activity Physicochemical Properties References
Target Compound : this compound - [1,2,4]Triazolo[4,3-b]pyridazine core
- Pyridin-2-yl at position 3
- Phenethyl-thioacetamide at position 6
Not explicitly reported; inferred potential for RNA-binding protein modulation Likely higher lipophilicity due to phenethyl chain N/A
Lin28-1632 (C1632) : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide - Methyl group at triazole position 3
- Methylphenyl-acetamide side chain
Inhibits Lin28/let-7 interaction; reduces tumorsphere formation; antitumor effects in vitro/in vivo CAS 108825-65-6; solubility in DMSO/PBS
N-(2-Oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide - Pyridin-3-yl at position 3
- Tetrahydrofuranmethyl-thioacetamide at position 6
No activity reported; structural similarity suggests possible RNA-targeting effects RN 868968-98-3; likely moderate solubility due to oxolane
E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid - Propenoic acid and benzoylamino substituents No direct activity data; melting point 253–255°C (similar core stability) High melting point (253–255°C)

Key Structural and Functional Differences

Core Substitutions: The target compound’s pyridin-2-yl group at position 3 distinguishes it from analogs with pyridin-3-yl (e.g., ) or methyl groups (e.g., Lin28-1632). This positional variance may alter binding to RNA or protein targets .

Biological Activity :

  • Lin28-1632 is a well-characterized inhibitor of Lin28/let-7 interaction, restoring tumor suppressor miRNA function and reducing cancer stem cell viability . The target compound’s phenethyl group might sterically hinder similar interactions unless optimized for specific binding pockets.
  • ’s oxolane-containing analog lacks reported activity, suggesting that pyridin-2-yl substitution (as in the target) could offer unique selectivity.

Physicochemical Properties :

  • Melting points for triazolopyridazine derivatives range widely (e.g., 253–255°C for E-4b vs. liquid formulations for Lin28-1632 ), indicating that side chains critically influence crystallinity.
  • The phenethyl group in the target compound likely increases logP compared to methyl or oxolane substituents, impacting bioavailability .

Research Implications and Gaps

  • Synthetic Feasibility : Analog synthesis methods (e.g., high-throughput screening in or radical coupling in ) could guide production .
  • Contradictions : While Lin28-1632 is well-studied, the evidence lacks direct data on the target compound, necessitating caution in extrapolating effects.

Q & A

Q. What synthetic strategies are employed for preparing N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

The synthesis involves multi-step protocols:

  • Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., ethanol/HCl) to form the [1,2,4]triazolo[4,3-b]pyridazin-3-yl scaffold .
  • Thiol functionalization : Introduction of a thiol group at the 6-position via nucleophilic substitution, often using thiourea or potassium thioacetate in DMF .
  • Thioether linkage : Alkylation of the thiol intermediate with chloroacetamide derivatives (e.g., 2-chloro-N-phenethylacetamide) in acetone with K₂CO₃ as a base .
  • Final purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity .

Q. Key Reaction Table :

StepReaction TypeReagents/ConditionsKey Intermediate
1CyclocondensationHydrazine hydrate, ethanol/HCl, refluxTriazolo-pyridazine core
2ThiolationThiourea, DMF, 80°C6-thio derivative
3Alkylation2-Chloro-N-phenethylacetamide, K₂CO₃, acetoneTarget compound

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for phenethyl protons (δ 2.8–3.5 ppm, multiplet), pyridazine/triazole aromatic protons (δ 7.5–9.0 ppm), and amide NH (δ 8.5–10.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and pyridazine/triazole carbons (δ 140–160 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-S stretch) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify [M+H]⁺ (e.g., m/z 406.1234 for C₂₁H₂₀N₆OS) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity variability : Ensure HPLC purity >95% (C18 column, acetonitrile/water gradient) and exclude impurities like unreacted thiol intermediates .
  • Assay conditions : Standardize protocols (e.g., fixed ATP concentrations in kinase assays, consistent cell passage numbers) .
  • Structural confirmation : Use 2D NMR (HSQC, HMBC) to rule out regioisomers or tautomeric forms of the triazole ring .
  • Orthogonal validation : Compare enzymatic inhibition (IC₅₀) with cellular activity (e.g., proliferation assays in cancer lines) to confirm target engagement .

Q. What computational methods predict the compound’s target binding and selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the triazole N and kinase hinge region .
  • Pharmacophore Modeling : Identify critical features (e.g., pyridazine ring as a hydrophobic node) using Schrödinger’s Phase .
  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories (AMBER) to assess binding stability; analyze RMSD (<2 Å) and interaction persistence (e.g., salt bridges with Asp831 in EGFR) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Triazole modifications : Replace pyridin-2-yl with pyrimidin-4-yl to test hydrogen bonding capacity .
  • Thioether linker variation : Compare methylthio (-SMe) vs. ethylthio (-SEt) for metabolic stability (e.g., microsomal incubation assays) .
  • Phenethyl group optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance lipophilicity (clogP 2.5–3.5) and blood-brain barrier penetration .

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